

Application Notes and Protocols for Sirt2-IN-14 in High-Throughput Screening

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent protein deacetylases. Primarily localized in the cytoplasm, SIRT2 plays a crucial role in various cellular processes, including cell cycle regulation, metabolic control, and cytoskeletal dynamics. Its dysregulation has been implicated in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This makes SIRT2 a compelling target for therapeutic intervention.

Sirt2-IN-14 is a potent and selective small-molecule inhibitor of SIRT2. Its high selectivity makes it a valuable tool for studying the specific biological functions of SIRT2 and for high-throughput screening (HTS) campaigns aimed at discovering novel SIRT2-targeting therapeutics. These application notes provide detailed protocols and supporting data for the effective use of **Sirt2-IN-14** in HTS environments.

Data Presentation

Quantitative data for **Sirt2-IN-14** and other common SIRT2 inhibitors are summarized below. This allows for a comparative assessment of potency and selectivity.

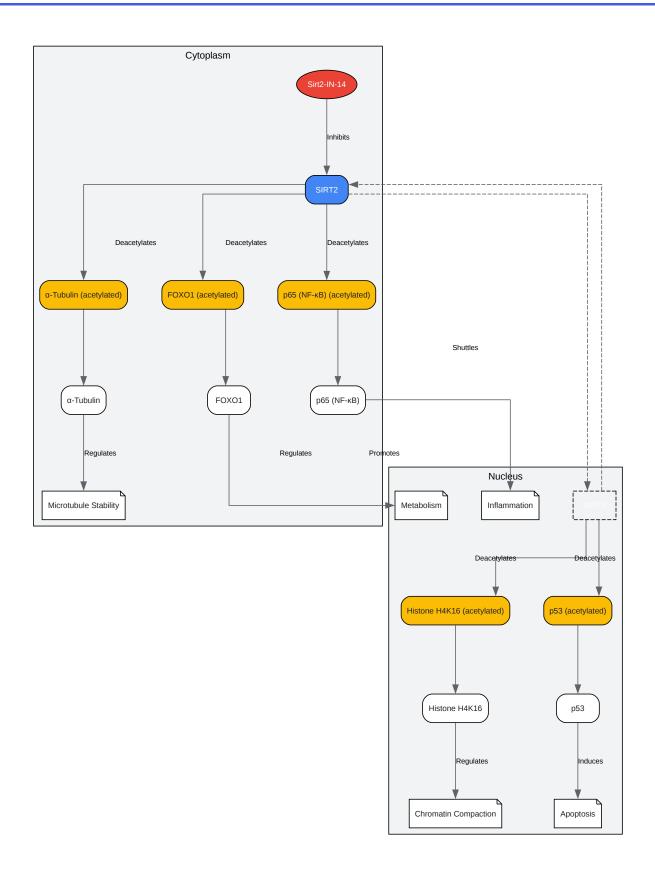


Compound	SIRT2 IC50 (µM)	SIRT1 IC50 (µM)	SIRT3 IC50 (μM)	Reference
Sirt2-IN-14	0.196	>200	85.8	[1][2]
AGK2	3.5	30	91	[2]
SirReal2	0.140	>100	>100	
TM	0.028	98	>200	_

Signaling Pathway

SIRT2 deacetylates a variety of protein substrates, thereby modulating their activity and downstream signaling pathways. A simplified diagram of key SIRT2-mediated pathways is presented below. Inhibition of SIRT2 by **Sirt2-IN-14** is expected to increase the acetylation levels of these substrates, leading to various cellular effects.





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Caption: SIRT2 Signaling Pathways.



Experimental Protocols

The following protocols describe fluorescence-based in vitro assays suitable for high-throughput screening of SIRT2 inhibitors like **Sirt2-IN-14**.

Protocol 1: General Fluorescence-Based Deacetylase Assay

This protocol is adapted from commercially available SIRT2 inhibitor screening kits and is suitable for HTS in 96- or 384-well plates.[3][4] The principle involves the deacetylation of a fluorogenic substrate by SIRT2, followed by the addition of a developer that releases a fluorescent group from the deacetylated substrate.

Materials:

- Recombinant human SIRT2 enzyme
- SIRT2 fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)
- NAD+
- Sirt2-IN-14 (and other test compounds)
- Developer solution
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
- Black, flat-bottom 96- or 384-well plates
- Fluorescence microplate reader

Procedure:

- Compound Preparation:
 - Prepare a stock solution of **Sirt2-IN-14** in DMSO (e.g., 10 mM).



- Create a serial dilution of Sirt2-IN-14 in Assay Buffer to achieve final assay concentrations ranging from, for example, 1 nM to 100 μM. Also, prepare a vehicle control (DMSO in Assay Buffer).
- Enzyme and Inhibitor Incubation:
 - Add 25 μL of Assay Buffer to all wells.
 - Add 5 μL of diluted Sirt2-IN-14 or vehicle control to the respective wells.
 - Add 10 μL of diluted SIRT2 enzyme to all wells except the "no enzyme" control wells. Add
 10 μL of Assay Buffer to the "no enzyme" wells.
 - Mix gently and incubate for 10-15 minutes at 37°C.
- Reaction Initiation:
 - Prepare a Substrate/NAD+ mixture in Assay Buffer. The final concentrations in the well should be in the low micromolar range for the substrate and NAD+ (e.g., 10-50 μM for the substrate and 100-500 μM for NAD+).
 - Add 10 μL of the Substrate/NAD+ mixture to all wells to initiate the reaction.
 - Incubate for 30-60 minutes at 37°C.
- Development and Measurement:
 - Add 50 μL of Developer solution to each well.
 - Incubate for 15 minutes at 37°C, protected from light.
 - Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/450 nm for AMC-based substrates).
- Data Analysis:
 - Subtract the background fluorescence (from "no enzyme" wells) from all other readings.



- Calculate the percent inhibition for each concentration of Sirt2-IN-14 relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This protocol provides an alternative HTS method with high sensitivity and low background. It measures the displacement of a fluorescently labeled peptide from SIRT2 by an inhibitor.

Materials:

- Recombinant human SIRT2 enzyme
- Fluorescently labeled SIRT2 substrate peptide (e.g., FAM-myristoyl-H4K16)
- Terbium-cryptate labeled anti-tag antibody (if SIRT2 is tagged)
- Sirt2-IN-14 (and other test compounds)
- HTRF Assay Buffer (e.g., PBS with 1 mM DTT)
- Low-volume, black 384-well plates
- · HTRF-compatible microplate reader

Procedure:

- Compound Preparation:
 - Prepare a stock solution and serial dilutions of Sirt2-IN-14 in DMSO and then in HTRF Assay Buffer.
- Assay Plate Preparation:
 - Add 2 μL of diluted **Sirt2-IN-14** or vehicle control to the wells.

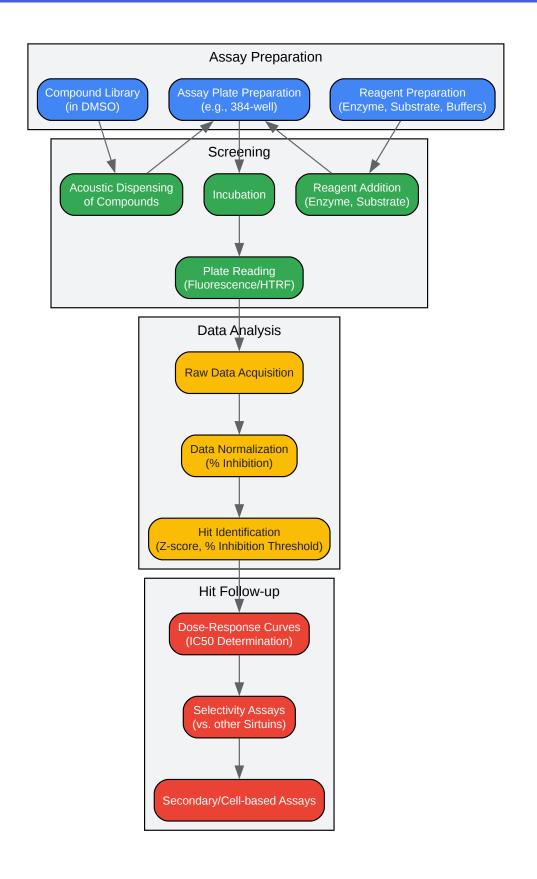


- $\circ~$ Add 4 μL of a mixture of SIRT2 enzyme and the terbium-labeled antibody in HTRF Assay Buffer.
- Incubate for 15 minutes at room temperature.
- Reaction Initiation and Measurement:
 - \circ Add 4 μ L of the fluorescently labeled peptide substrate to all wells.
 - Incubate for 60 minutes at room temperature.
 - Measure the HTRF signal (emission at 665 nm and 620 nm after excitation at 340 nm).
- Data Analysis:
 - Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
 - Calculate the percent inhibition based on the reduction in the HTRF signal in the presence of the inhibitor compared to the vehicle control.
 - Determine the IC50 value as described in Protocol 1.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify SIRT2 inhibitors.





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Caption: High-Throughput Screening Workflow.



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